2,7-Octadien-1-OL
CAS No.: 23578-51-0
Cat. No.: VC3730312
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23578-51-0 |
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Molecular Formula | C8H14O |
Molecular Weight | 126.20 g/mol |
IUPAC Name | octa-2,7-dien-1-ol |
Standard InChI | InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2 |
Standard InChI Key | YHYGSIBXYYKYFB-UHFFFAOYSA-N |
Isomeric SMILES | C=CCCC/C=C/CO |
SMILES | C=CCCCC=CCO |
Canonical SMILES | C=CCCCC=CCO |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular structure of 2,7-Octadien-1-OL comprises a linear carbon chain with double bonds at C2–C3 and C7–C8, terminated by a hydroxyl group at C1 (Fig. 1). The conjugation of the double bonds imparts partial rigidity, influencing its reactivity in electrophilic additions and cycloadditions.
Table 1: Fundamental Molecular Properties
Property | Value/Description |
---|---|
Molecular formula | C₈H₁₄O |
Molecular weight | 126.19 g/mol |
IUPAC name | Octa-2,7-dien-1-ol |
Functional groups | Hydroxyl, two conjugated alkenes |
The compound’s stereoelectronic properties facilitate interactions with transition metal catalysts, particularly palladium, during telomerization reactions .
Physicochemical Behavior
As a liquid at room temperature, 2,7-Octadien-1-OL exhibits moderate polarity due to the hydroxyl group, enabling solubility in both aqueous and organic phases under specific conditions. Its reactivity is dominated by:
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Alkene Reactivity: Susceptibility to electrophilic attacks, hydrogenation, and cycloadditions.
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Alcohol Functionality: Capacity for oxidation, esterification, and nucleophilic substitution.
The conjugated diene system allows for regioselective transformations, such as isomerization to 7-octenal, a key step in producing 1,9-nonanedialdehyde .
Synthesis and Production Methods
Telomerization of Butadiene
The predominant industrial synthesis involves the telomerization of butadiene with water, catalyzed by palladium complexes. This reaction proceeds via a coordination-insertion mechanism, where butadiene dimers couple with water to form the dienol.
Table 2: Catalytic Telomerization Parameters
Parameter | Detail |
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Catalyst system | Pd⁰/Pd²⁺ with phosphine ligands (e.g., TPPTS) |
Co-catalysts | Tertiary amines (e.g., NEt₃), CO₂ |
Solvent system | Biphasic (aqueous sulfolane/organic phase) |
Temperature range | 60–100°C |
Pressure | 1–5 MPa (butadiene partial pressure) |
The telomerization achieves 70–85% selectivity for 2,7-Octadien-1-OL, with byproducts including 3,8-octadien-1-ol and oligomeric species .
Catalyst Recycling and Process Optimization
Industrial Applications and Derivative Chemistry
Polymer Monomer Synthesis
2,7-Octadien-1-OL serves as a precursor to 1,9-nonanediamine via the following pathway:
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Isomerization: Acid-catalyzed conversion to 7-octenal.
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Hydroformylation: Reaction with syngas (CO/H₂) to yield 1,9-nonanedialdehyde.
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Reductive Amination: Hydrogenation with ammonia to produce 1,9-nonanediamine.
Table 3: Key Derivatives and Applications
Derivative | Application |
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7-Octenal | Flavorants, fragrance intermediates |
1,9-Nonanedialdehyde | Crosslinking agents, polymer modifiers |
1,9-Nonanediamine | Polyamide production (e.g., nylon-9,9) |
Challenges in Scalability
Industrial adoption faces hurdles such as:
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Catalyst Costs: Palladium’s scarcity necessitates efficient recycling.
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Byproduct Management: Oligomers and isomerized byproducts require separation.
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Reaction Efficiency: Butadiene’s low aqueous solubility limits reaction rates, addressed by surfactant-like tertiary amines (e.g., trioctylamine) .
Patent Analysis and Technological Advancements
The CN118742532A patent (2023) discloses a two-phase telomerization process using water-soluble palladium catalysts and CO₂-mediated phase separation. Key innovations include:
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CO₂ Utilization: Enhances catalyst stability and enables efficient product extraction.
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Solvent Selection: Sulfolane improves catalyst retention and reduces leaching.
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Continuous Operation: Catalyst recycling protocols achieve >90% Pd recovery over 10 cycles .
Comparative studies with earlier methods (e.g., homogeneous Pd/PPh₃ systems) show a 40% reduction in Pd loading while maintaining yields, underscoring the process’s economic and environmental advantages .
Future Directions
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Alternative Catalysts: Exploring non-precious metals (e.g., Ni, Fe) to reduce costs.
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Biocatalytic Routes: Engineering microbial strains for dienol synthesis via β-myrcene degradation.
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Process Intensification: Microreactor systems to enhance mass transfer and reaction control.
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